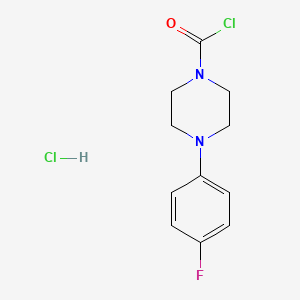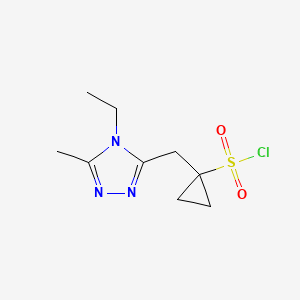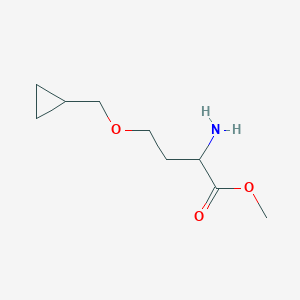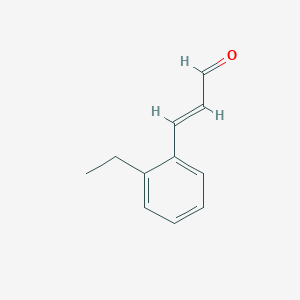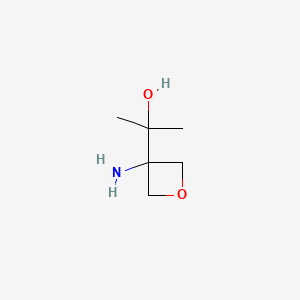
2-(3-Aminooxetan-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminooxetan-3-yl)propan-2-ol is a chemical compound with a unique structure that includes an oxetane ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminooxetan-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the ring-opening of epoxides with amines. For example, the epoxide of epichlorohydrin can undergo ring-opening with amines using catalysts such as magnesium sulfate or mixed metal oxides under mild and neutral conditions . This method yields the corresponding β-amino alcohols in excellent yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized lipases from Candida antarctica type B (CAL-B) and Burkholderia cepacia (BCL) or engineered acyltransferase variants from Mycobacterium smegmatis (MsAcT) as biocatalysts has been reported to be effective for the enantioselective transesterification of secondary alcohols .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminooxetan-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different amino alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxetane derivatives, reduced amino alcohols, and substituted derivatives with different functional groups.
Scientific Research Applications
2-(3-Aminooxetan-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-(3-Aminooxetan-3-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it has been shown to exhibit relaxant activity on isolated rat tracheal rings, indicating its potential as an anti-asthma drug .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Aminooxetan-3-yl)propan-2-ol include other β-amino alcohols and oxetane derivatives. Some examples are:
- 1,3-Diaminopropan-2-ol
- 2-Amino-3-(1H-indol-3-yl)-propan-1-ol
Uniqueness
What sets this compound apart is its unique combination of an oxetane ring and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-(3-aminooxetan-3-yl)propan-2-ol |
InChI |
InChI=1S/C6H13NO2/c1-5(2,8)6(7)3-9-4-6/h8H,3-4,7H2,1-2H3 |
InChI Key |
XKTWJJMZIHPYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(COC1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



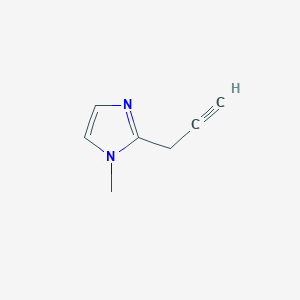
![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
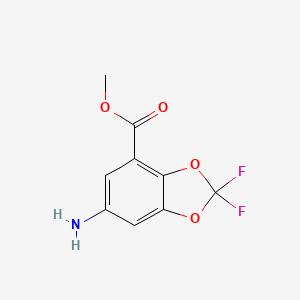
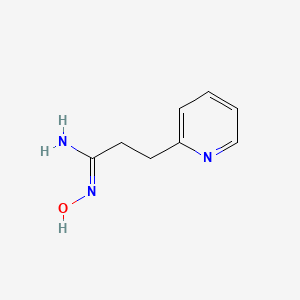
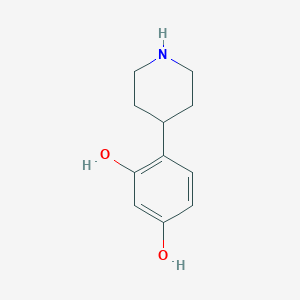
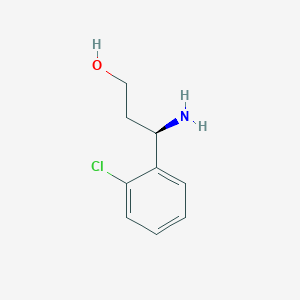
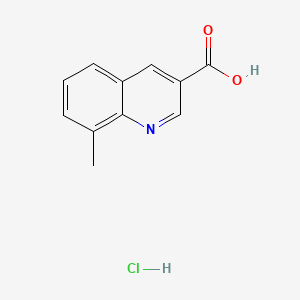
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)

